Computed Lipophilicity Comparison with 3-Methyl Analog
The target compound exhibits a computed partition coefficient (XLogP3) of 2.4, which is 0.6 log units higher than the closely related 3-methyl analog, diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate (CAS 5448-16-8), which has an XLogP3 of 1.8 [1]. A higher logP value is directly correlated with increased membrane permeability and a potentially different pharmacokinetic profile. This 33% increase in lipophilicity on a log scale is a quantifiable and meaningful difference for early-stage drug discovery, where precise tuning of this parameter is critical.
Comparator (3-CH₃): 1.8
Δ +0.6 (33% increase)
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.6 (33% increase over baseline) |
| Conditions | Values computed by XLogP3 3.0 algorithm, as reported in PubChem (release 2019.06.18) [1]. |
Why This Matters
This data provides a quantitative basis for selecting the -CF3 compound when higher lipophilicity is a key design criterion, justifying its use over the cheaper -CH3 analog.
- [1] PubChem. (2026). Compound Summary for CID 226731, Diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate. National Center for Biotechnology Information. View Source
